molecular formula C11H16O4 B12555740 2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate CAS No. 193203-60-0

2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate

Cat. No.: B12555740
CAS No.: 193203-60-0
M. Wt: 212.24 g/mol
InChI Key: WGWGOCCNFCGEAD-UHFFFAOYSA-N
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Description

2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate is a chemical compound with a complex structure that includes a five-membered ring, an ester group, a ketone group, and a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate typically involves the reaction of a cyclopentenone derivative with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield. Flow microreactor systems have also been employed to enhance the efficiency and sustainability of the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can improve the scalability and consistency of the production process. These methods are designed to be more efficient and environmentally friendly compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate is unique due to its combination of a five-membered ring, ester, ketone, and tert-butoxy groups.

Properties

CAS No.

193203-60-0

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-5-oxocyclopent-3-en-1-yl] acetate

InChI

InChI=1S/C11H16O4/c1-7(12)14-10-8(13)5-6-9(10)15-11(2,3)4/h5-6,9-10H,1-4H3

InChI Key

WGWGOCCNFCGEAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C=CC1=O)OC(C)(C)C

Origin of Product

United States

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